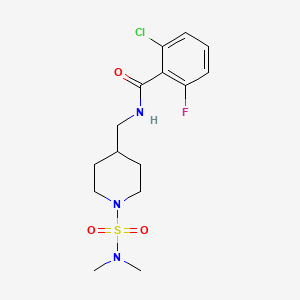

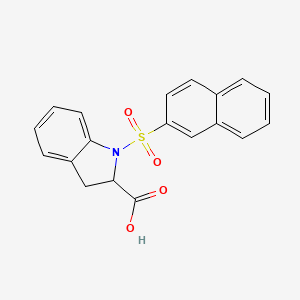

2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs. The presence of a piperidine ring, which is a common structural motif in many pharmaceuticals, could suggest potential bioactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of similar compounds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions. The presence of a chloro and fluoro substituent on the benzene ring could also influence its reactivity .Scientific Research Applications

Antiviral Applications

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be explored for its efficacy against similar viral pathogens, given its structural affinity to indole derivatives.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds structurally related to 2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide has been demonstrated through in vitro and in silico studies . These compounds have shown promising results in inhibiting COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation. This indicates a potential application of our compound in developing new anti-inflammatory drugs.

Anticancer Research

Indole derivatives are known to possess anticancer properties, which make them valuable in the development of chemotherapeutic agents . The structural features of 2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide could be conducive to binding with cancer cell receptors, thereby inhibiting tumor growth and proliferation.

Antimicrobial Activity

Research has shown that indole derivatives can have potent antimicrobial effects . Given the structural similarity, our compound could be utilized in the synthesis of new antimicrobial agents that target a range of bacterial and fungal pathogens.

Antidiabetic Effects

Indole-based compounds have been associated with antidiabetic activity, providing a basis for the exploration of 2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide in this field . The compound could be investigated for its potential to modulate insulin release or glucose metabolism.

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClFN3O3S/c1-19(2)24(22,23)20-8-6-11(7-9-20)10-18-15(21)14-12(16)4-3-5-13(14)17/h3-5,11H,6-10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPDRAHGCJQKFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylbenzamide](/img/structure/B3002396.png)

![N-Benzyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3002397.png)

![N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B3002398.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B3002400.png)

![1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B3002404.png)

![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3002405.png)

![2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3002406.png)

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B3002412.png)

![N-(3-cyanophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002415.png)